molecular formula C24H28ClN3O B3011274 (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride CAS No. 1217253-15-0

(E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride

Cat. No.: B3011274
CAS No.: 1217253-15-0
M. Wt: 409.96
InChI Key: DDCNIHLRMOXLJQ-JEBHESKQSA-N
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Description

(E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride is a synthetic organic compound known for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a cyano group, an isopropyl-substituted phenyl ring, and a piperidinyl-substituted phenyl ring, all connected through an acrylamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride typically involves a multi-step process:

    Formation of the Acrylamide Core: The initial step involves the preparation of the acrylamide core through a condensation reaction between an appropriate cyanoacetate and an aldehyde, under basic conditions to form the (E)-2-cyano-3-phenylacrylamide intermediate.

    Substitution Reactions: The intermediate is then subjected to substitution reactions to introduce the isopropyl and piperidinyl groups. This can be achieved through nucleophilic aromatic substitution or other suitable methods.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid, enhancing its solubility and stability for various applications.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, RNH₂) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity profile make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and acrylamide groups are key to its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-3-(4-methylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide
  • (E)-2-cyano-3-(4-tert-butylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide

Uniqueness

Compared to similar compounds, (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can result in different reactivity and binding characteristics, making it potentially more effective or selective in certain applications.

Properties

IUPAC Name

(E)-2-cyano-N-(4-piperidin-1-ylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O.ClH/c1-18(2)20-8-6-19(7-9-20)16-21(17-25)24(28)26-22-10-12-23(13-11-22)27-14-4-3-5-15-27;/h6-13,16,18H,3-5,14-15H2,1-2H3,(H,26,28);1H/b21-16+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCNIHLRMOXLJQ-JEBHESKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)N3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)N3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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